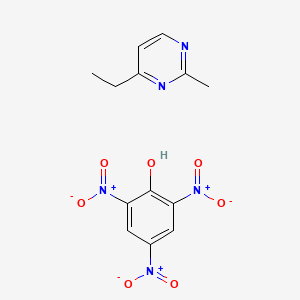
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-Ethyl-2-methylpyrimidine and 2,4,6-trinitrophenolPicric acid is known for its explosive properties and has been used in various applications, including as a dye and an antiseptic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylpyrimidine typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring .
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature. The production facilities are designed to handle the compound safely and to minimize the risk of accidental detonation .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picric acid derivatives.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of picramic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium dithionite.
Substitution: Electrophilic reagents under acidic conditions.
Major Products
Oxidation: Picric acid derivatives.
Reduction: Picramic acid.
Substitution: Various substituted nitrophenols.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the manufacture of dyes, explosives, and as a stabilizer in certain chemical processes .
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrophenol involves its interaction with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins and nucleic acids. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but with two nitro groups instead of three.
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol.
3,5-Dimethyl-2,4,6-trinitrophenol: Another methylated derivative with two methyl groups.
Uniqueness
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine ring with a highly nitrated phenol. This combination imparts distinct chemical properties, making it useful in various applications, including explosives, dyes, and as a research tool .
Eigenschaften
CAS-Nummer |
89967-24-8 |
|---|---|
Molekularformel |
C13H13N5O7 |
Molekulargewicht |
351.27 g/mol |
IUPAC-Name |
4-ethyl-2-methylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H10N2.C6H3N3O7/c1-3-7-4-5-8-6(2)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,3H2,1-2H3;1-2,10H |
InChI-Schlüssel |
ZAXSMWLENOHGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


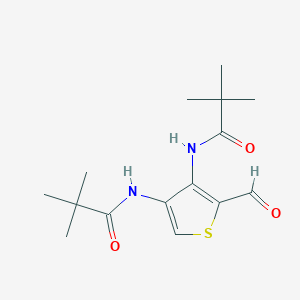
silane](/img/structure/B14389498.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
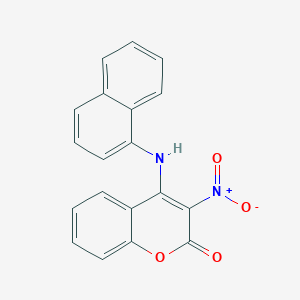
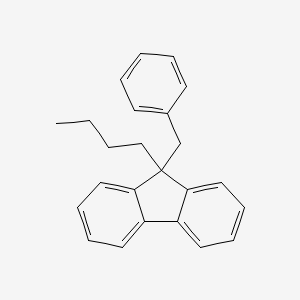
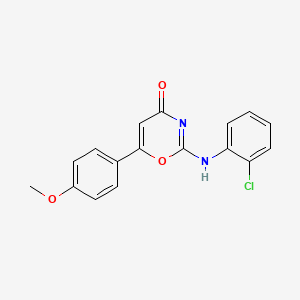
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
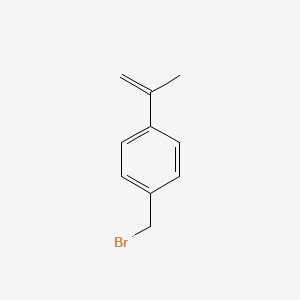
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
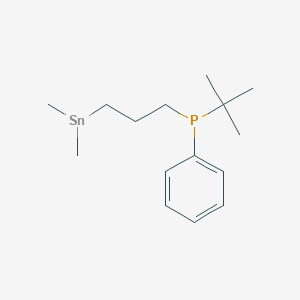
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
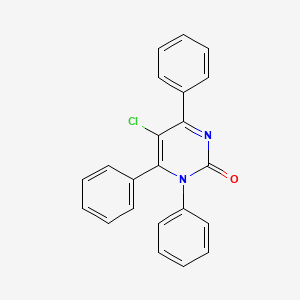
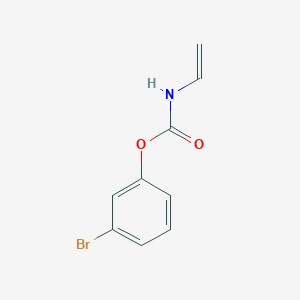
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
